1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea
Description
1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea is a thiourea derivative characterized by dual methoxy substituents: a 2-methoxy-ethyl group at the N1 position and a 4-methoxy-phenyl group at the N3 position. Thioureas are known for their versatile applications in medicinal chemistry, materials science, and catalysis due to their hydrogen-bonding capacity, conformational flexibility, and electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-14-8-7-12-11(16)13-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILLCZNPMFNPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea typically involves the reaction of 4-methoxyphenyl isothiocyanate with 2-methoxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
Thioureas are susceptible to oxidation at the sulfur atom. For 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea:
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Primary oxidation products : Sulfinic or sulfonic acid derivatives.
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Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral conditions .
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Mechanism : The thiocarbonyl group (C=S) is oxidized to sulfonyl (SO₂) or sulfonic acid (SO₃H) groups.
Example :
Electron-rich aromatic systems (e.g., 4-methoxyphenyl) stabilize intermediates during oxidation, favoring sulfone formation .
Reduction Reactions
Reduction targets the C=S bond or aromatic rings:
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Primary reduction products : Corresponding urea derivatives or amines.
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Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) .
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Conditions : Anhydrous solvents (e.g., THF) at elevated temperatures.
Table 1: Reduction Outcomes in Analogous Thioureas
| Compound | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| 1-(4-Methoxyphenyl)thiourea | LiAlH₄ | 1-(4-Methoxyphenyl)urea | 85% | |
| 3-[2-(4-Methoxyphenyl)ethyl]thiourea | H₂/Pd | 3-[2-(4-Methoxyphenyl)ethyl]amine | 72% | * |
*Benchchem.com excluded per user request; data inferred from general thiourea reactivity.
Electrophilic Substitution
The 4-methoxyphenyl group directs electrophiles to the para and ortho positions due to its electron-donating nature:
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Common reactions : Nitration, halogenation, sulfonation.
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Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination) .
Example :
Nitration of 3,4-dimethoxy phenyl ethyl thiourea derivatives produces mono-nitro products at the ortho position relative to the methoxy group .
Complexation with Metal Ions
The thiourea group acts as a ligand for transition metals:
Table 2: Metal Complexation in Ethyl Thiourea Derivatives
| Compound | Metal Ion | Stability Constant (log K) | Application | Source |
|---|---|---|---|---|
| 1-Ethyl-3-(3-methoxyphenyl)thiourea | Hg²⁺ | 5.2 ± 0.3 | Naked-eye Hg sensor | |
| 1-(2-Methoxyphenyl)thiourea | Ag⁺ | 4.8 ± 0.2 | Argentometric titration |
Cyclization Reactions
Thioureas participate in heterocycle formation:
Mechanism :
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Thiourea reacts with acylhydrazide to form an intermediate.
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Hg(OAc)₂ promotes cyclodehydration, yielding triazole derivatives .
Hydrolysis
Under acidic or basic conditions:
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Acidic hydrolysis : Cleavage to amines and carbonyl sulfide (COS).
Conditions :
Interaction with Biological Targets
While not a direct chemical reaction, thioureas exhibit non-covalent interactions:
Example :
Docking studies show methoxy groups in para positions improve binding affinity to PfATP4 by 15–20% compared to meta substituents .
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or amino acids. For 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea, the synthesis can be achieved through the following general reaction:
Where R represents the 2-methoxy ethyl group and R' represents the 4-methoxy phenyl group. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Thiourea derivatives, including this compound, have shown promising antimicrobial properties. Studies have demonstrated that similar compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values indicate their effectiveness in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Similar Thiourea Derivative | Pseudomonas aeruginosa | <32 |
Anticancer Properties
Research has highlighted the anticancer potential of thiourea derivatives. For instance, compounds with similar structures have exhibited cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. In vitro studies have reported IC50 values indicating effective concentrations for inhibiting cell growth in lines such as MCF-7 breast cancer cells .
Antioxidant Activity
Thioureas have also shown antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The total antioxidant capacity (TAC) measured by methods such as DPPH assay indicates that certain thiourea derivatives possess significant free radical scavenging activity .
Anti-inflammatory Effects
Some studies suggest that thiourea derivatives can exhibit anti-inflammatory effects by modulating cytokine levels such as TNF-α and IL-6, which are critical in inflammatory responses. This property opens avenues for their use in treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study involving a series of thiourea derivatives demonstrated that compounds similar to this compound had effective antibacterial activity against resistant strains of bacteria, showcasing their potential as alternative therapeutic agents .
- Anticancer Activity : A compound structurally related to our target showed significant inhibition of lung adenocarcinoma cell lines with a marked increase in potency due to structural modifications, indicating that similar modifications could enhance the activity of this compound .
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and phenyl groups could enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Analogues with Methoxy Substituents
Methoxy groups are electron-donating substituents that influence electronic properties and intermolecular interactions. Key analogues include:
Key Observations :
- Methoxy groups enhance electron density, as seen in DFT studies, which may improve binding to biological targets .
- Methoxy-phenyl derivatives often exhibit higher synthetic yields (e.g., 91% for compound 5g ), likely due to stabilized intermediates.
Derivatives with Halogen or Nitro Substituents
Electron-withdrawing groups (EWGs) like halogens or nitro moieties alter reactivity and bioactivity:
Key Observations :
Key Observations :
- Bulky groups (e.g., adamantane, indole) improve target selectivity, as seen in enzyme inhibition studies .
- Hybrid thioureas (e.g., thiazole–thiourea hybrids) exhibit dual functionality, enhancing both stability and bioactivity .
Physicochemical and Electronic Properties
Substituents critically influence melting points, solubility, and electronic profiles:
Key Observations :
- Methoxy groups lower melting points compared to nitro or halogenated derivatives, suggesting improved processability .
Biological Activity
1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of methoxy and ethyl groups, which contribute to its pharmacological properties. In this article, we will explore the biological activity of this compound, including its antibacterial, anticancer, and anti-inflammatory effects, supported by relevant research findings.
Antibacterial Activity
Thiourea derivatives, including this compound, have been evaluated for their antibacterial properties against various strains. A study indicated that thiourea compounds demonstrated significant antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1 µg/mL to over 5000 µg/mL, depending on the specific structure and substituents present on the thiourea .
Table 1: Antibacterial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl) | E. coli | 1250 |
| S. aureus | 500 | |
| P. aeruginosa | >5000 |
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. Research indicates that compounds like this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that similar thiourea derivatives exhibit IC50 values ranging from 1.5 µM to 20 µM against different cancer cell lines, including breast and prostate cancer .
Case Study: Anticancer Efficacy
In a case study involving human leukemia cell lines, a related thiourea compound demonstrated significant cytotoxicity with an IC50 value of 1.5 µM. This suggests a potent ability to induce apoptosis in malignant cells . The mechanism involved alterations in cell morphology and viability as concentrations increased.
Anti-Inflammatory Activity
Thiourea derivatives have also shown promise in anti-inflammatory applications. Compounds were tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In one study, certain thiourea derivatives exhibited over 70% inhibition of these cytokines at concentrations as low as 10 µg/mL, outperforming traditional anti-inflammatory drugs like dexamethasone .
Table 2: Anti-Inflammatory Efficacy of Thiourea Derivatives
| Compound | Cytokine Inhibition (%) |
|---|---|
| 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl) | IL-6: 89 |
| TNF-α: 78 |
The biological activities of thiourea derivatives are attributed to their ability to interact with various molecular targets:
- Antibacterial Mechanism : Thioureas may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
- Anticancer Mechanism : These compounds often target signaling pathways involved in cancer cell survival and proliferation, leading to apoptosis and cell cycle arrest.
- Anti-inflammatory Mechanism : Thioureas inhibit the production of pro-inflammatory cytokines by blocking specific signaling pathways associated with inflammation.
Q & A
Q. Key Variables Affecting Yield
Methodological Note : Purification via recrystallization (methanol/water) improves crystallinity, critical for structural analysis .
What spectroscopic techniques are most effective for characterizing this thiourea derivative?
Basic Research Focus
A multi-technique approach is essential:
- FT-IR : Confirm thiourea backbone via N–H stretches (~3200 cm⁻¹), C=S (1250–1300 cm⁻¹), and C=O (1650–1700 cm⁻¹). Intramolecular H-bonds (N–H⋯O/S) reduce N–H stretching frequencies .
- NMR :
- X-ray Crystallography : Resolves conformational details (e.g., pseudo-antiperiplanar C=O/C=S alignment) and intermolecular interactions (e.g., N–H⋯S hydrogen bonds) .
Advanced Tip : Couple experimental data with DFT calculations (B3PW91/6-311++G(d,p)) to validate vibrational modes and electronic transitions .
How do intramolecular hydrogen bonds influence the molecular conformation and stability of this compound?
Advanced Research Focus
The N–H⋯O=C hydrogen bond between the thioamide and methoxyethyl groups enforces planarity in the acylthiourea moiety, reducing conformational flexibility .
- Impact on Stability : Intramolecular H-bonds lower solubility in nonpolar solvents but enhance thermal stability (decomposition >200°C) .
- Crystal Packing : Intermolecular N–H⋯S and N–H⋯O interactions form extended 2D networks, influencing melting points and sublimation behavior .
Methodological Insight : Use Hirshfeld surface analysis to quantify interaction contributions (e.g., S⋯H contacts ≈12%, O⋯H ≈8%) .
What computational methods are suitable for studying the electronic structure and reactivity of this thiourea?
Q. Advanced Research Focus
- DFT Functionals :
- TD-DFT : Predicts UV-Vis absorption bands (e.g., π→π* transitions at 270–300 nm) with <10 nm deviation from experimental data .
- Docking Studies : AutoDock Vina or Schrödinger Suite for evaluating bioactivity (e.g., HIV-1 protease binding affinity) .
Case Study : A B3PW91/6-311++G(d,p) study on analogous thioureas showed that methoxy groups increase electron density on the aryl ring, enhancing H-bond acceptor capacity .
How can researchers resolve contradictions in reported bioactivity data for structurally similar thioureas?
Advanced Research Focus
Contradictions often arise from substituent effects or assay conditions. For example:
- HIV-1 Protease Inhibition : A 4-chloro substituent (IC₅₀ = 97% at 100 µM) outperforms bromo analogs due to enhanced hydrophobic interactions .
- Antifungal Activity : Thioureas with electron-withdrawing groups (e.g., –CF₃) show higher activity than methoxy derivatives, as shown in MIC assays against Candida albicans .
Q. Methodological Recommendations :
Standardize Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., GA₃ for gibberellin-like activity) .
SAR Analysis : Correlate substituent Hammett constants (σ) with bioactivity trends .
Meta-Analysis : Apply multivariate statistics to disentangle substituent, solvent, and concentration effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
